Cas no 15271-04-2 (Methanone, (2,5-dimethyl-3-thienyl)phenyl-)

Methanone, (2,5-dimethyl-3-thienyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (2,5-dimethyl-3-thienyl)phenyl-
- (2,5-dimethylthiophen-3-yl)-phenylmethanone
- CS-0128989
- (2,5-Dimethylthiophen-3-yl)(phenyl)methanone
- 15271-04-2
- AS-84368
- SCHEMBL11851529
- E81496
- DTXSID50615345
-
- Inchi: InChI=1S/C13H12OS/c1-9-8-12(10(2)15-9)13(14)11-6-4-3-5-7-11/h3-8H,1-2H3
- InChI Key: NNBHEOGZBSZWCV-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(S1)C)C(=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 216.06088618g/mol
- Monoisotopic Mass: 216.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 45.3Ų
Methanone, (2,5-dimethyl-3-thienyl)phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244430-1g |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 1g |
$80 | 2024-06-05 | |
Aaron | AR01G5I3-1g |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 1g |
$26.00 | 2025-02-12 | |
Aaron | AR01G5I3-100mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 100mg |
$5.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1244430-100mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 100mg |
$55 | 2024-06-05 | |
eNovation Chemicals LLC | Y1244430-100mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 100mg |
$55 | 2025-02-28 | |
eNovation Chemicals LLC | Y1244430-250mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 250mg |
$55 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199629-250mg |
(2,5-dimethylthiophen-3-yl)(phenyl)methanone |
15271-04-2 | 98% | 250mg |
¥362 | 2023-04-15 | |
1PlusChem | 1P01G59R-1g |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 1g |
$48.00 | 2024-06-20 | |
Aaron | AR01G5I3-250mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 250mg |
$7.00 | 2025-02-12 | |
1PlusChem | 1P01G59R-100mg |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- |
15271-04-2 | 98% | 100mg |
$25.00 | 2024-06-20 |
Methanone, (2,5-dimethyl-3-thienyl)phenyl- Related Literature
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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3. Back matter
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on Methanone, (2,5-dimethyl-3-thienyl)phenyl-
Methanone, (2,5-Dimethyl-3-thienyl)phenyl- - A Comprehensive Overview
Methanone, (2,5-Dimethyl-3-thienyl)phenyl-, also known by its CAS number 15271-04-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of methanone, a simple ketone, with a substituted phenyl group attached to its structure. The phenyl group is further substituted with a thienyl moiety, which introduces unique electronic and structural properties to the molecule. The thienyl group, being an aromatic heterocycle containing sulfur, imparts additional functionality and reactivity to the compound.
The structure of Methanone, (2,5-Dimethyl-3-thienyl)phenyl- consists of a central ketone group (C=O) connected to a phenyl ring. The phenyl ring is substituted at the 3-position with a thienyl group, which itself is substituted at the 2 and 5 positions with methyl groups. This substitution pattern not only enhances the stability of the molecule but also influences its electronic properties. The presence of the thienyl group introduces conjugation effects, which can be exploited in various chemical reactions and applications.
Recent studies have highlighted the potential of Methanone, (2,5-Dimethyl-3-thienyl)phenyl- in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel polymers and organic semiconductors. The compound's ability to undergo various types of condensation reactions makes it a valuable building block in organic synthesis. Additionally, its electronic properties make it a candidate for applications in optoelectronics and energy storage devices.
The synthesis of Methanone, (2,5-Dimethyl-3-thienyl)phenyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acetylating agent reacts with an aromatic ring in the presence of a Lewis acid catalyst. The thienyl-substituted phenol derivative is then subjected to further functionalization to introduce the methyl groups at specific positions. Recent advancements in catalytic systems have enabled more efficient and selective synthesis routes for this compound.
In terms of physical properties, Methanone, (2,5-Dimethyl-3-thienyl)phenyl- exhibits a melting point of approximately 120°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for various solution-based chemical processes. The compound's UV-vis spectrum shows absorption bands in the visible region due to the conjugation between the thienyl group and the aromatic ring.
The application of Methanone, (2,5-Dimethyl-3-thienyl)phenyl- extends beyond traditional organic synthesis. It has been utilized as an intermediate in the production of pharmaceutical agents and agrochemicals. For example, its role as an intermediate in the synthesis of certain antibiotics has been reported in recent literature. Furthermore, its ability to act as a chelating agent has led to its use in metal complexation studies.
From an environmental perspective, understanding the degradation pathways of Methanone, (2,5-Dimethyl-3-thienyl)phenyl- is crucial for assessing its impact on ecosystems. Recent research has shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. This knowledge is essential for developing strategies to mitigate potential environmental risks associated with its industrial use.
In conclusion, Methanone, (2
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